molecular formula C14H10ClFN2O2 B3847556 4-chloro-N'-(4-fluorobenzylidene)-2-hydroxybenzohydrazide

4-chloro-N'-(4-fluorobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3847556
M. Wt: 292.69 g/mol
InChI Key: LIOFDWLARTYAIJ-CAOOACKPSA-N
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Description

The compound “4-chloro-N’-(4-fluorobenzylidene)-2-hydroxybenzohydrazide” is a type of organic compound known as a benzohydrazide. Benzohydrazides are a class of compounds containing a benzene ring linked to a hydrazide group. The “4-chloro” and “4-fluorobenzylidene” parts of the name suggest that the benzene ring is substituted with a chlorine atom at the 4th position and a fluorobenzylidene group .


Molecular Structure Analysis

Based on its name, this compound likely has a benzene ring (a hexagonal ring of carbon atoms) at its core, with a chlorine atom attached at the 4th carbon and a fluorobenzylidene group attached via a hydrazide linkage .


Chemical Reactions Analysis

As an organic compound, “4-chloro-N’-(4-fluorobenzylidene)-2-hydroxybenzohydrazide” would be expected to undergo various chemical reactions characteristic of benzohydrazides, chlorobenzenes, and fluorobenzenes . These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions of the hydrazide group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-chloro-N’-(4-fluorobenzylidene)-2-hydroxybenzohydrazide” would depend on its specific structure. Factors such as the presence of the chlorine and fluorine atoms and the hydrazide group would influence properties such as polarity, solubility, melting point, and boiling point .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. Benzohydrazides have been studied for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for a compound like “4-chloro-N’-(4-fluorobenzylidene)-2-hydroxybenzohydrazide” would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential therapeutic applications .

properties

IUPAC Name

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-10-3-6-12(13(19)7-10)14(20)18-17-8-9-1-4-11(16)5-2-9/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOFDWLARTYAIJ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(4-fluorobenzylidene)-2-hydroxybenzohydrazide

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